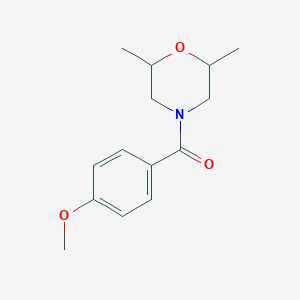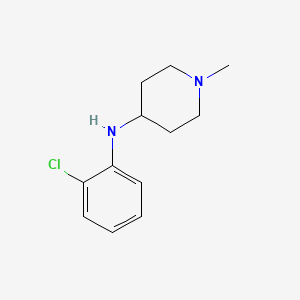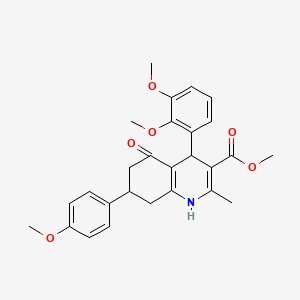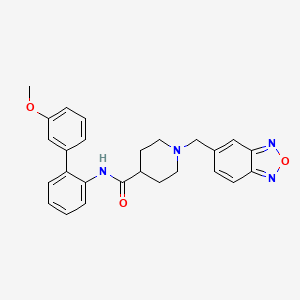![molecular formula C12H24N2O B5143524 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol](/img/structure/B5143524.png)
2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol, also known as MPPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPE is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, including the ability to modulate the activity of certain neurotransmitter receptors in the brain. In
作用機序
2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol acts as a positive allosteric modulator of GABA-A receptors, which enhances the activity of GABA in the brain. GABA is the main inhibitory neurotransmitter in the brain, and its activity is essential for the regulation of anxiety, sleep, and muscle tone. By enhancing the activity of GABA-A receptors, 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol can reduce anxiety and promote relaxation.
Biochemical and Physiological Effects
2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has been shown to have a variety of biochemical and physiological effects, including the ability to reduce anxiety, promote relaxation, and reduce alcohol intake. 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has also been shown to have anticonvulsant properties, which may make it useful in the treatment of epilepsy.
実験室実験の利点と制限
2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has several advantages for use in lab experiments, including its ability to modulate the activity of GABA-A receptors and its potential applications in the treatment of alcohol addiction and epilepsy. However, 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol also has several limitations, including its relatively low potency and the need for high concentrations to achieve significant effects.
将来の方向性
There are several future directions for research on 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol, including the development of more potent analogs, the investigation of its potential applications in the treatment of anxiety disorders, and the exploration of its mechanisms of action in the brain. 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol may also have potential applications in the treatment of other neurological disorders, such as depression and schizophrenia. Overall, 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol is a promising compound with a wide range of potential scientific research applications.
合成法
The synthesis of 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol can be achieved through several methods, including the reaction of 4-(3-methylcyclopentyl)piperazine with ethylene oxide or the reaction of 2-chloroethanol with 4-(3-methylcyclopentyl)piperazine. The yield of 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol can be improved by using a solvent such as dimethylformamide or dimethyl sulfoxide.
科学的研究の応用
2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and toxicology. In neuroscience, 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety, sleep, and muscle tone. 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has also been studied for its potential applications in the treatment of alcohol addiction, as it has been shown to reduce alcohol intake in animal models.
特性
IUPAC Name |
2-[4-(3-methylcyclopentyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-11-2-3-12(10-11)14-6-4-13(5-7-14)8-9-15/h11-12,15H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMMEASNTBESRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Methylcyclopentyl)piperazin-1-yl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-acetylphenoxy)methyl]-N-[2-(1H-benzimidazol-2-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5143446.png)


![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-methoxyphenyl)benzamide](/img/structure/B5143480.png)

![[(1-{1-[(8-chloro-2-quinolinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine bis(trifluoroacetate)](/img/structure/B5143495.png)

![5-ethoxy-2-{[(2-phenylethyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5143516.png)
![1-[(4-methoxyphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5143522.png)
![2-(2,4-dioxo-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5143530.png)
![1-cyclohexyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone](/img/structure/B5143536.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5143544.png)
![3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5143545.png)
![5-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143546.png)